molecular formula C16H11F3O B12514686 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- CAS No. 819792-52-4

2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12514686
CAS No.: 819792-52-4
M. Wt: 276.25 g/mol
InChI Key: PBGSCTPDAVCTBJ-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C16H11F3O and a molecular weight of 276.25 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to the phenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-, (2E)-: Similar structure but different positional isomer.

    2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Lacks the propenone group.

    1,3-Diphenyl-2-propene-1-one: Similar backbone but without the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

819792-52-4

Molecular Formula

C16H11F3O

Molecular Weight

276.25 g/mol

IUPAC Name

3-phenyl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H11F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-11H

InChI Key

PBGSCTPDAVCTBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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